4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
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Overview
Description
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione , also known as (4R)-4-Hydroxy-4-(4-nitrophenyl)-2-butanone , is a chemical compound with the molecular formula C10H11NO4 . It falls under the category of β-ketoesters and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Nitrothioanisole with (4-methyl-2-nitrophenyl)methanol . The process typically proceeds through nucleophilic substitution and subsequent cyclization reactions. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione consists of a butanone backbone with a nitrophenyl group attached at the 4-position . The 4R configuration indicates the stereochemistry of the hydroxy group. Refer to the ChemSpider entry for a visual representation .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , esterification , and oxidation . Its reactivity arises from the presence of the β-ketoester moiety. Researchers have explored its behavior under different conditions, leading to valuable insights into its reactivity .
properties
IUPAC Name |
4-methyl-4-(4-nitrophenyl)oxane-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-12(6-10(14)18-11(15)7-12)8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRSZCCNPGNON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697957 |
Source
|
Record name | 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
CAS RN |
19244-22-5 |
Source
|
Record name | 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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